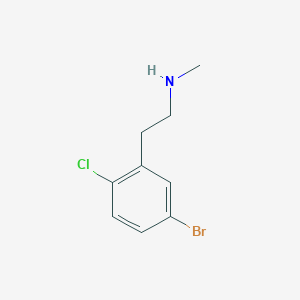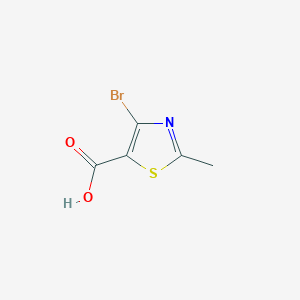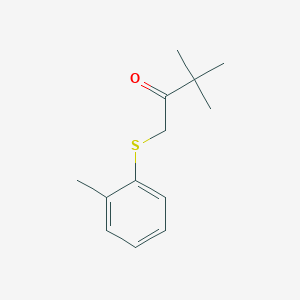![molecular formula C8H16N2O3S B13563778 (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a butanamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling reagents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes solid-phase synthesis, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid involves its interaction with specific molecular targets. The amino and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]ethanoic acid
Uniqueness
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H16N2O3S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1 |
Clé InChI |
JHKXZYLNVJRAAJ-NTSWFWBYSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)

![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)




![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
